1-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)imidazolidin-2-one
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Overview
Description
1-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)imidazolidin-2-one is a synthetically designed compound notable for its diverse functionalities in chemical, biological, and industrial applications. The unique structure integrates a pyrimidine derivative, an imidazolidine moiety, and a piperidine ring, contributing to its versatile reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves the stepwise assembly of its complex structure:
Starting Materials: : Initial substrates typically include 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine and piperidine derivatives.
Key Steps
Formation of the pyrimidine core followed by methylation.
Reaction with propanoic acid derivatives under specific conditions to introduce the propanoyl group.
Conjugation with piperidine and imidazolidine fragments through a series of substitution and cyclization reactions.
Reaction Conditions: : The reactions are often carried out in polar solvents (e.g., DMF or DMSO) with appropriate catalysts and under controlled temperatures to optimize yields.
Industrial Production Methods
In industrial settings, the production might leverage large-scale continuous flow reactors to enhance reaction efficiencies. Standardization of reaction conditions and purification steps such as crystallization and chromatography are crucial for obtaining high-purity product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : It can be oxidized at the sulfur atom of the methylsulfanyl group.
Reduction: : The imidazolidinone ring is amenable to reduction, potentially opening to form amino-alcohol derivatives.
Substitution: : The pyrimidine and piperidine rings can undergo various substitution reactions, influenced by the electron-donating and -withdrawing effects of their substituents.
Common Reagents and Conditions
Oxidation: : Typical reagents include hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.
Reduction: : Borohydrides or catalytic hydrogenation can be employed.
Substitution: : Halogenation agents and nucleophiles facilitate substitutions, often using a base like potassium carbonate in a solvent such as acetonitrile.
Major Products
Reactions yield diverse products:
Oxidation: : Yields sulfoxides or sulfones.
Reduction: : Produces aminopropanoyl piperidine derivatives.
Substitution: : Generates a range of substituted pyrimidine or piperidine products.
Scientific Research Applications
Chemistry
The compound serves as a precursor or intermediate in synthesizing more complex molecules. Its reactive sites enable extensive modifications, crucial for constructing pharmaceuticals and agrochemicals.
Biology
In biological research, it acts as a probe for studying enzyme interactions due to its structural complexity.
Medicine
Industry
Used in developing advanced materials, including polymers and catalysts due to its multi-functional groups.
Mechanism of Action
The compound’s mechanism of action varies with its application:
Biological Targets: : It interacts with enzymes via hydrogen bonding and hydrophobic interactions, influencing biochemical pathways.
Molecular Pathways: : The exact pathways depend on the cellular context, often involving signal transduction alterations.
Comparison with Similar Compounds
Compared to other pyrimidine-piperidine derivatives, 1-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)imidazolidin-2-one stands out due to its:
Enhanced Stability: : The imidazolidinone ring imparts additional stability.
Versatile Reactivity: : The compound’s multiple reactive sites allow diverse chemical modifications.
Similar Compounds
4,6-Dimethyl-2-(methylsulfanyl)pyrimidine derivatives.
Piperidine-imidazolidinone hybrids.
Other pyrimidine-piperidine conjugates.
Hopefully, this illuminates the extensive attributes and potentials of this compound in various scientific fields.
Properties
IUPAC Name |
1-[1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]piperidin-4-yl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2S/c1-12-15(13(2)21-17(20-12)26-3)4-5-16(24)22-9-6-14(7-10-22)23-11-8-19-18(23)25/h14H,4-11H2,1-3H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAGCVQWURNCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)N2CCC(CC2)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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